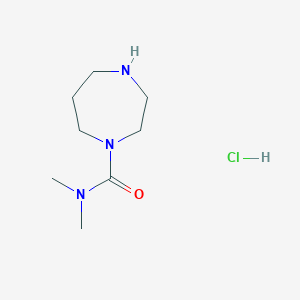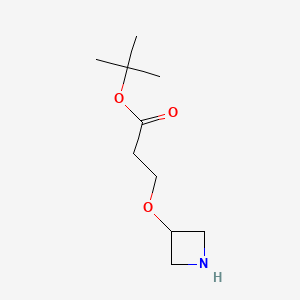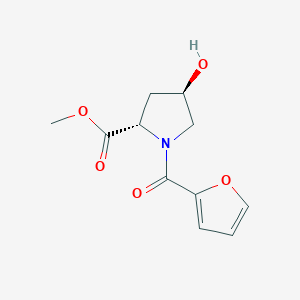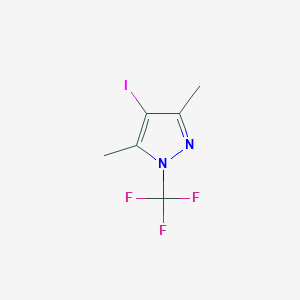![molecular formula C8H11F3O B13516861 [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol: is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic hexane structure through a cyclopropanation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Trifluoromethyl)bicyclo[3.1.0]hexane]: Lacks the hydroxyl group, making it less polar.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]acetate: Contains an acetate group, making it more reactive in esterification reactions.
Uniqueness
The presence of both the trifluoromethyl and hydroxyl groups in [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol imparts unique chemical properties, including increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H11F3O |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(4-12)2-5-1-6(5)3-7/h5-6,12H,1-4H2 |
Clé InChI |
FCJRUVZACMDYOC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CC(C2)(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)


![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)

![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)

![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
